

Application Notes and Protocols for PROTAC BRD9 Degrader-3

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Compound of Interest		
Compound Name:	PROTAC BRD9 Degrader-3	
Cat. No.:	B12408597	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]

BRD9 (Bromodomain-containing protein 9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[2][5][6] BRD9 plays a role in regulating the transcription of oncogenes.[5][7] **PROTAC BRD9 Degrader-3** is a bifunctional molecule designed to selectively target BRD9 for degradation, offering a powerful tool for studying BRD9 biology and as a potential therapeutic agent.[8]

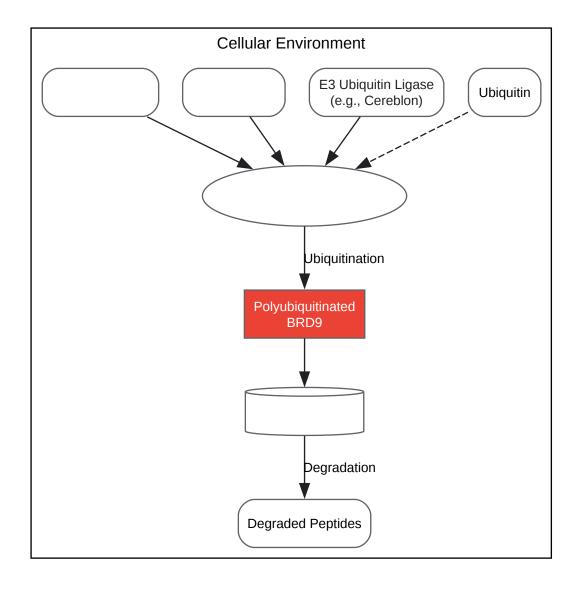
These application notes provide detailed protocols for the experimental use of **PROTAC BRD9 Degrader-3** to assess its efficacy in inducing BRD9 degradation and its subsequent effects on cancer cells.

Mechanism of Action and Signaling Pathway



PROTAC BRD9 Degrader-3 functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade the BRD9 protein. The degrader molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase (commonly Cereblon or VHL), forming a ternary complex.[2][9] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD9 protein. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome.[4]

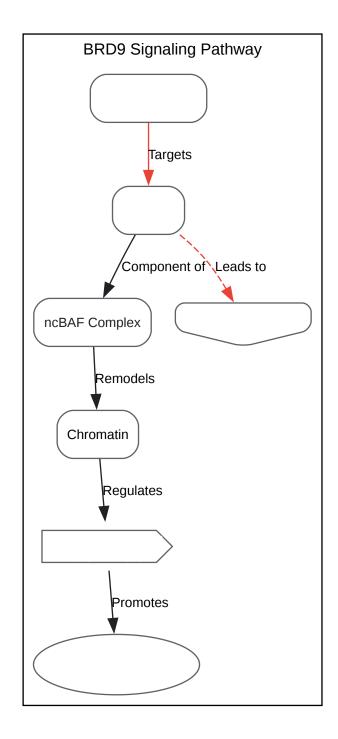
The degradation of BRD9 disrupts the function of the ncBAF complex, leading to changes in gene expression, including the downregulation of oncogenes like c-Myc.[7][10] BRD9 has also been implicated in other signaling pathways, such as the Wnt/β-catenin and Notch signaling pathways.[11][12] By degrading BRD9, **PROTAC BRD9 Degrader-3** can induce cell cycle arrest and apoptosis in cancer cells dependent on BRD9.[11][13]





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PROTAC-mediated degradation of BRD9 protein.



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Simplified BRD9 signaling pathway and the effect of its degradation.



Quantitative Data Summary

The efficacy of BRD9 degraders is typically assessed by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The anti-proliferative effects are quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes reported data for various BRD9 degraders in different cancer cell lines.

Compound	Cell Line	DC50 (nM)	Dmax (%)	IC50 (nM)	Reference
FHD-609	Synovial Sarcoma	0.6	>90	-	[14]
CW-3308	G401 (Rhabdoid)	< 10	> 90	-	[15]
CW-3308	HS-SY-II (Synovial Sarcoma)	< 10	> 90	-	[15]
E5	MV4-11 (AML)	0.016	-	0.27	[13]
E5	OCI-LY10 (Lymphoma)	-	-	1.04	[13]
dBRD9	EOL-1 (AML)	Potent	-	Potent	[16]
dBRD9	MOLM-13 (AML)	Potent	-	Potent	[16]

Experimental Protocols Western Blot for BRD9 Degradation

This protocol is to quantify the reduction in BRD9 protein levels following treatment with **PROTAC BRD9 Degrader-3**.[17]

Materials:

PROTAC BRD9 Degrader-3



- Cell culture medium and reagents
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[18]
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibody against BRD9
- Primary antibody against a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight.
 Treat cells with a range of concentrations of PROTAC BRD9 Degrader-3 (e.g., 0.1 nM to 10 μM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

 [19]
- Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.[17][18] Incubate on ice for 15-30 minutes. Scrape the cells and centrifuge to pellet debris.[17]
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[17]

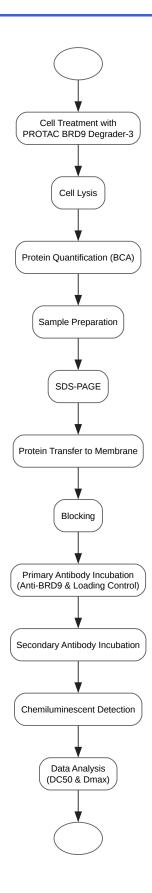
Methodological & Application





- Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[17]
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[19]
- · Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with the primary anti-BRD9 antibody overnight at 4°C.[17]
 - Wash the membrane three times with TBST.[17]
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
 - Wash the membrane three times with TBST.[17]
- Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[19]
- Analysis: Quantify band intensities using software like ImageJ. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of BRD9 remaining relative to the vehicle control to determine DC50 and Dmax values.[17]





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Workflow for Western Blot analysis of BRD9 degradation.



Cell Viability Assay

This protocol assesses the effect of BRD9 degradation on cell proliferation and viability.[1][20]

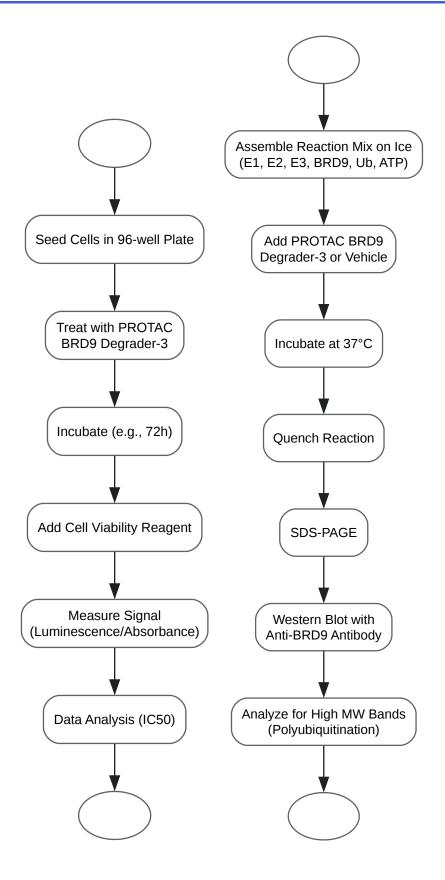
Materials:

- PROTAC BRD9 Degrader-3
- · Cancer cell lines of interest
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
- Plate reader (luminometer or spectrophotometer)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[1]
- Compound Treatment: Add serial dilutions of PROTAC BRD9 Degrader-3 and a vehicle control to the wells.[1]
- Incubation: Incubate the plate for a specified period (e.g., 72 hours).[1]
- Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.[1]
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 value.[1]





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